Reduced Carbonic Anhydrase Inhibition vs. Sulfonamide Analog 5f
The sulfonamide analog N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulfonamide (5f) inhibits human carbonic anhydrase I (hCA I) with an IC50 of 5.63 µM and hCA II with an IC50 of 8.48 µM [1]. In contrast, N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide replaces the sulfonamide group with a carboxamide, a functional class that does not coordinate the catalytic zinc ion in carbonic anhydrases [1]. Accordingly, the target compound is predicted to exhibit negligible CA inhibition, providing a cleaner pharmacological profile for applications where CA inhibition is undesired.
| Evidence Dimension | Carbonic anhydrase inhibition (hCA I IC50) |
|---|---|
| Target Compound Data | Not determined; expected inactive (carboxamide linker) |
| Comparator Or Baseline | Naphthalene-2-sulfonamide analog 5f: hCA I IC50 = 5.63 µM, hCA II IC50 = 8.48 µM |
| Quantified Difference | Complete loss of zinc-binding capacity; IC50 shift from low micromolar to inactive range |
| Conditions | In vitro enzyme inhibition assay, pH 7.4, 25 °C (Kurt et al., 2016) |
Why This Matters
This difference is critical for projects targeting enzymes other than carbonic anhydrase, as it minimizes potential off-target carbonic anhydrase-related side effects.
- [1] Kurt BZ, et al. Synthesis, antioxidant and carbonic anhydrase I and II inhibitory activities of novel sulphonamide-substituted coumarylthiazole derivatives. J Enzyme Inhib Med Chem. 2016;31(6):1013-9. doi:10.3109/14756366.2015.1086436 View Source
